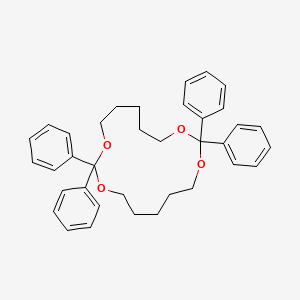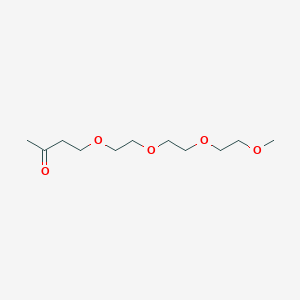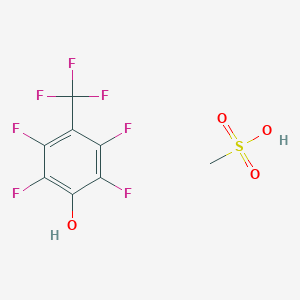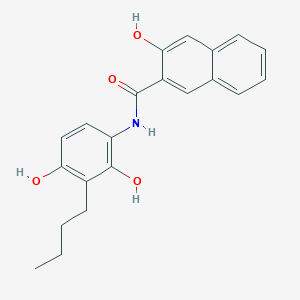
N-(3-Butyl-2,4-dihydroxyphenyl)-3-hydroxynaphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Butyl-2,4-dihydroxyphenyl)-3-hydroxynaphthalene-2-carboxamide is a synthetic organic compound that belongs to the class of naphthalene carboxamides. These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound, featuring both hydroxyl and carboxamide functional groups, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Butyl-2,4-dihydroxyphenyl)-3-hydroxynaphthalene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-butyl-2,4-dihydroxybenzene and 3-hydroxynaphthalene-2-carboxylic acid.
Formation of Amide Bond: The key step in the synthesis is the formation of the amide bond between the carboxylic acid group of 3-hydroxynaphthalene-2-carboxylic acid and the amine group of 3-butyl-2,4-dihydroxybenzene. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and reduce the production cost.
化学反応の分析
Types of Reactions
N-(3-Butyl-2,4-dihydroxyphenyl)-3-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(3-Butyl-2,4-dihydroxyphenyl)-3-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups in the compound can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Naphthalene-2-carboxamide: A simpler analog without the butyl and hydroxyl groups.
3-Butyl-2,4-dihydroxybenzamide: Lacks the naphthalene ring but retains the butyl and hydroxyl groups.
3-Hydroxy-2-naphthoic acid: Contains the naphthalene ring and hydroxyl group but lacks the amide linkage.
Uniqueness
N-(3-Butyl-2,4-dihydroxyphenyl)-3-hydroxynaphthalene-2-carboxamide is unique due to the presence of both the naphthalene ring and the butyl-substituted dihydroxybenzene moiety. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it a valuable compound for research and application.
特性
CAS番号 |
90578-53-3 |
|---|---|
分子式 |
C21H21NO4 |
分子量 |
351.4 g/mol |
IUPAC名 |
N-(3-butyl-2,4-dihydroxyphenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C21H21NO4/c1-2-3-8-15-18(23)10-9-17(20(15)25)22-21(26)16-11-13-6-4-5-7-14(13)12-19(16)24/h4-7,9-12,23-25H,2-3,8H2,1H3,(H,22,26) |
InChIキー |
IESZIDYMWXWTEL-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(C=CC(=C1O)NC(=O)C2=CC3=CC=CC=C3C=C2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



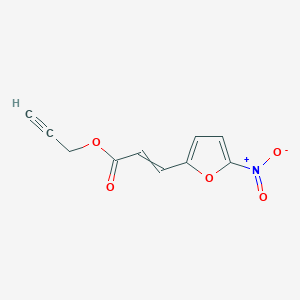

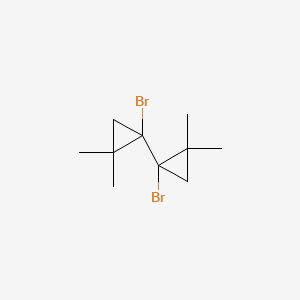
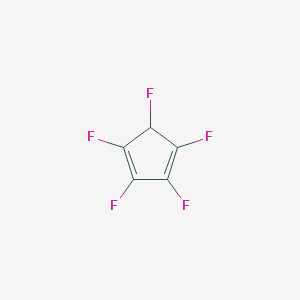

![N-[(2-amino-1-phenylethylidene)amino]-2,4-dinitroaniline](/img/structure/B14370003.png)

![4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14370020.png)

![3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one](/img/structure/B14370039.png)
